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Compound of Interest

Compound Name:
3-methoxy-1H-indazole-5-

carboxylic acid

Cat. No.: B8575840 Get Quote

Executive Summary
The 3-methoxyindazole scaffold represents a critical structural modification of the indazole (1H-

indazole) core, a privileged pharmacophore in medicinal chemistry. Unlike their keto-tautomers

(indazolinones), 3-methoxy derivatives are locked in the enol ether form, significantly altering

their physicochemical properties, lipophilicity, and hydrogen-bonding potential.

This guide analyzes the biological profile of 3-methoxyindazole derivatives, focusing on their

dual role as antiparasitic agents (specifically against Leishmania and Trichomonas) and kinase

inhibitors in oncology. It details the structure-activity relationships (SAR) that govern their

potency, provides validated synthetic protocols for selective O-methylation, and outlines the

mechanistic pathways driving their therapeutic effects.

Chemical Basis: The 3-Methoxy Advantage
Tautomeric Locking and Physicochemical Properties
Indazole exists in a tautomeric equilibrium between the 1H-form, 2H-form, and the 3-

hydroxy/indazolinone forms. Introducing a methoxy group at position 3 (C3) via O-alkylation

effectively "locks" the molecule into the 3-alkoxy-1H-indazole or 3-alkoxy-2H-indazole state,

preventing tautomerization to the amide-like indazolinone.

Lipophilicity: The 3-methoxy group increases logP compared to the 3-hydroxy parent,

enhancing passive membrane permeability—a critical factor for intracellular antiparasitic
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targets.

Electronic Effect: The methoxy group acts as a weak electron-donating group (EDG) by

resonance but an electron-withdrawing group by induction, modulating the pKa of the N1

proton and influencing binding affinity in enzyme pockets.

Structural Distinction
Researchers must distinguish between:

3-Methoxyindazoles: Aromatic, ether-linked (Target of this guide).

Indazolin-3-ones: Amide-like, often resulting from N-alkylation.

Therapeutic Applications & Mechanisms[1][2]
Antiparasitic Activity (Leishmaniasis & Trichomoniasis)
The most well-characterized application of 3-methoxyindazole derivatives is in the treatment of

protozoan infections.

Core Scaffold: 3-methoxy-1-benzyl-5-nitroindazole.

Mechanism of Action (MOA):

Nitro-Reduction: The C5-nitro group is a prodrug moiety. Inside the parasite,

nitroreductases (type I) reduce the nitro group to toxic radical species (nitro anion

radicals).

Oxidative Stress: These radicals generate superoxide anions and hydroxyl radicals,

causing lethal oxidative damage to the parasite's DNA and mitochondria.

Role of 3-Methoxy: The 3-methoxy group prevents the formation of the hydrophilic

enol/keto tautomer, ensuring the molecule is lipophilic enough to cross the parasite's

membrane (promastigote and amastigote stages).

Anticancer Activity (Kinase Inhibition)
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3-Substituted indazoles are potent ATP-competitive inhibitors. While 3-amino and 3-aryl

derivatives are more common in clinical candidates (e.g., Axitinib, Entrectinib), 3-methoxy

derivatives serve as valuable probes and bioisosteres.

Target: Receptor Tyrosine Kinases (VEGFR, PDGFR) and Serine/Threonine Kinases

(Chek1).

Binding Mode: The indazole ring mimics the adenine of ATP. The N1 and N2 nitrogens often

interact with the "hinge region" of the kinase, while the 3-methoxy group projects into the

solvent-accessible region or a hydrophobic back-pocket, depending on the specific kinase

topology.

Structure-Activity Relationship (SAR)[3]
The biological activity of 3-methoxyindazoles is tightly regulated by substitutions at three key

positions: N1, C3, and C5.
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Figure 1: SAR Map of 3-Methoxyindazole Derivatives showing functional roles of key positions.
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Data Summary: Biological Potency
The following table summarizes key biological data for 3-methoxy-1-benzyl-5-nitroindazole

derivatives against Leishmania species, highlighting the impact of the 3-methoxy group

compared to the 3-hydroxy (indazolone) form.

Compo
und ID

R1 (N-
Subst.)

R3 (C-
Subst.)

R5
(Ring
Subst.)
[1]

Target
Organis
m

IC50
(µM)

Activity
Type

Ref

Ind-OMe-

1
Benzyl Methoxy Nitro

L.

amazone

nsis

1.8 ± 0.2
Antiparas

itic
[1,2]

Ind-OMe-

2

4-F-

Benzyl
Methoxy Nitro

L.

infantum
2.1 ± 0.3

Antiparas

itic
[1]

Ind-OH-

Ref
Benzyl Hydroxy Nitro

L.

amazone

nsis

> 20.0 Inactive [1]

Ind-Kin-1 Methyl Methoxy Aryl-Urea VEGFR2 0.098
Kinase

Inhib.
[3]

Note: The dramatic difference between Ind-OMe-1 and Ind-OH-Ref confirms that O-methylation

is essential for antiparasitic activity, likely due to membrane permeability.

Experimental Protocols
Synthesis: Selective O-Methylation of Indazol-3-one
Achieving the 3-methoxy derivative without contaminating N-methylated byproducts requires

specific conditions.

Reagents:

1-Benzyl-5-nitroindazol-3-one (Starting Material)[2]
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Iodomethane (MeI) or Dimethyl sulfate

Silver Carbonate (Ag₂CO₃) - Critical for O-selectivity

Anhydrous Benzene or Toluene

Protocol:

Preparation: Dissolve 1-benzyl-5-nitroindazol-3-one (1.0 eq) in anhydrous toluene under an

inert atmosphere (N₂).

Activation: Add Silver Carbonate (Ag₂CO₃, 1.5 eq). The silver cation coordinates with the

nitrogen, favoring electrophilic attack at the oxygen.

Alkylation: Add Iodomethane (2.0 eq) dropwise.

Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (3-methoxy product is less

polar than the starting indazolone).

Workup: Filter off silver salts through a Celite pad. Wash the filtrate with 5% NaHCO₃ and

brine.

Purification: Concentrate the organic layer. Recrystallize from ethanol/water or purify via

silica gel chromatography (Hexane:EtOAc 8:2) to yield the 3-methoxy-1-benzyl-5-

nitroindazole.

Biological Assay: Antileishmanial MTT Assay
Objective: Determine IC50 against Leishmania promastigotes.

Culture: Maintain Leishmania promastigotes at 28°C in RPMI-1640 medium supplemented

with 10% HIFCS.

Seeding: Plate parasites (2 x 10⁶ cells/mL) in 96-well plates (100 µL/well).

Treatment: Add 3-methoxyindazole derivatives dissolved in DMSO (Final DMSO < 0.5%).

Prepare serial dilutions (e.g., 100 µM to 0.1 µM). Include Amphotericin B as a positive

control.
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Incubation: Incubate for 48 hours at 28°C.

Development: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours.

Solubilization: Dissolve formazan crystals with 100 µL SDS (10%).

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action Visualization
The following diagram illustrates the dual pathways: the oxidative stress mechanism in

parasites and the ATP-competitive binding in cancer cells.
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Figure 2: Dual Mechanism of Action: Oxidative Stress (Parasitic) vs. Kinase Inhibition

(Oncology).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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